Oral Bioavailability: Uridine Versus Triacetyluridine (TAU) in Healthy Human Volunteers
Uridine exhibits poor oral bioavailability due to extensive first-pass catabolism, whereas its prodrug triacetyluridine (TAU) demonstrates significantly enhanced systemic exposure. In a human pharmacokinetic study comparing equimolar doses, the Cmax and AUC for uridine following TAU administration were four-fold higher than after administration of pure uridine [1]. Specifically, single-dose administration of the TAU-rich supplement NucleomaxX® resulted in a peak plasma uridine concentration (Cmax) of 150.9 ± 39.3 µM, compared to the substantially lower levels achieved with an equimolar dose of unmodified uridine [1].
| Evidence Dimension | Oral Bioavailability (Cmax and AUC) |
|---|---|
| Target Compound Data | Cmax: 150.9 ± 39.3 µM (following TAU prodrug); four-fold higher than uridine |
| Comparator Or Baseline | Unmodified Uridine: Cmax and AUC were one-fourth of TAU |
| Quantified Difference | 4-fold higher Cmax and AUC |
| Conditions | Single-dose, equimolar oral administration in healthy human volunteers |
Why This Matters
This evidence directly informs selection: if the experimental or therapeutic goal requires achieving supraphysiologic plasma uridine levels efficiently, unmodified uridine is an inappropriate choice compared to its prodrug; conversely, if studying uridine's metabolic fate or requiring a controlled, low-level exposure, the parent compound is essential.
- [1] Weinberg, M. E., Roman, M. C., Jacob, P., Wen, M., Cheung, P., Walker, U. A., ... & Wurtman, R. J. (2011). Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement. PLoS One, 6(2), e14709. View Source
